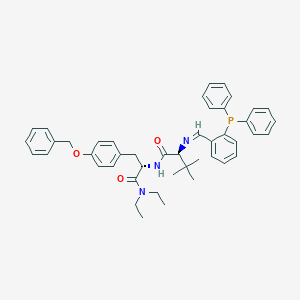
3,4-Bis(isobutoxycarbonyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(isobutoxycarbonyl)benzoic Acid is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by the presence of two isobutoxycarbonyl groups attached to a benzoic acid core. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(isobutoxycarbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with isobutyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(isobutoxycarbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxybenzoic acid and isobutyric acid.
Substitution: Yields substituted derivatives of this compound.
Applications De Recherche Scientifique
3,4-Bis(isobutoxycarbonyl)benzoic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Bis(isobutoxycarbonyl)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzoic Acid: Lacks the ester groups and has different reactivity and applications.
3,4-Bis(methoxycarbonyl)benzoic Acid: Similar structure but with methoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Bis(isobutoxycarbonyl)benzoic Acid is unique due to the presence of isobutoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,4-bis(2-methylpropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-10(2)8-22-16(20)13-6-5-12(15(18)19)7-14(13)17(21)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
Clé InChI |
KUEUMOYGQKIKBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



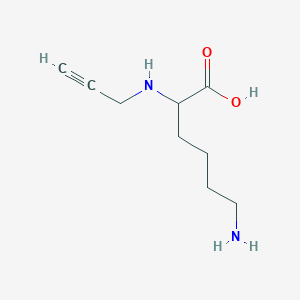
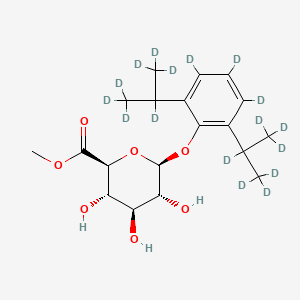
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

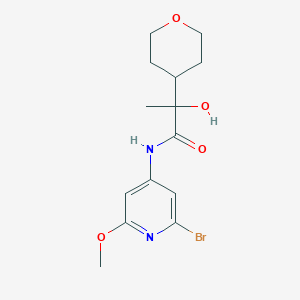
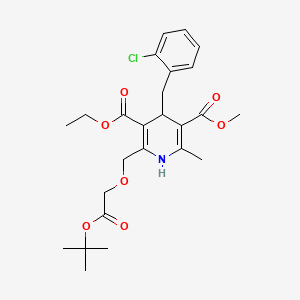


![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
